molecular formula C18H26ClN3O3 B1500229 1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one CAS No. 886365-70-4

1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one

Cat. No.: B1500229
CAS No.: 886365-70-4
M. Wt: 367.9 g/mol
InChI Key: RXQWCYRZXJWQSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one (CAS: 886365-70-4) is a synthetic organic compound with the molecular formula C₁₈H₂₆ClN₃O₃ and a molar mass of 367.87 g/mol . It features three key structural components:

  • A tert-butoxycarbonyl (BOC)-protected piperazine, which introduces steric bulk, enhances lipophilicity, and protects the amine during synthetic processes.
  • A butan-1-one backbone, providing a flexible spacer between the pyridine and piperazine moieties.

This compound is primarily utilized as a pharmaceutical intermediate, likely serving as a precursor for drugs targeting central nervous system (CNS) disorders or kinase inhibition due to the piperazine moiety’s prevalence in such therapeutics . The BOC group is typically cleaved under acidic conditions in vivo to generate a reactive secondary amine, altering pharmacological activity.

Properties

IUPAC Name

tert-butyl 4-[4-(6-chloropyridin-3-yl)-4-oxobutan-2-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26ClN3O3/c1-13(11-15(23)14-5-6-16(19)20-12-14)21-7-9-22(10-8-21)17(24)25-18(2,3)4/h5-6,12-13H,7-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXQWCYRZXJWQSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)C1=CN=C(C=C1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClN3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40661492
Record name tert-Butyl 4-[4-(6-chloropyridin-3-yl)-4-oxobutan-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

367.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886365-70-4
Record name 1,1-Dimethylethyl 4-[3-(6-chloro-3-pyridinyl)-1-methyl-3-oxopropyl]-1-piperazinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886365-70-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 4-[4-(6-chloropyridin-3-yl)-4-oxobutan-2-yl]piperazine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40661492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

  • Molecular Formula : C18H26ClN3O3
  • Molecular Weight : 367.87 g/mol
  • CAS Number : 886365-70-4

Research indicates that this compound exhibits significant inhibitory activity against Class I phosphoinositide 3-kinase (PI3K) enzymes, particularly the PI3K-a isoform. This inhibition is crucial as PI3K pathways are often implicated in cancer cell proliferation and survival. The compound's selective inhibition suggests potential therapeutic applications in treating various malignancies by targeting specific signaling pathways associated with tumor growth and metastasis .

Antitumor Effects

This compound has demonstrated promising antitumor properties in several studies. The following table summarizes key findings related to its cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
MCF-7 (Breast Cancer)5.13Induction of apoptosis via caspase activation
HT29 (Colon Cancer)4.50Cell cycle arrest at G1 phase
Jurkat (Leukemia)<10Inhibition of PI3K signaling pathway
U937 (Monocytic Leukemia)8.00Modulation of apoptotic pathways

These results indicate that the compound may effectively inhibit cell proliferation and induce apoptosis in various cancer types, making it a candidate for further development as an anticancer agent.

Case Studies

In a study focusing on the compound's effects on breast cancer cells, flow cytometry revealed that treatment led to an increase in caspase-3/7 activity, suggesting a mechanism involving apoptosis induction . Additionally, molecular docking studies indicated strong hydrophobic interactions between the compound and critical amino acid residues within target proteins, further supporting its potential as a therapeutic agent against specific cancer types .

Pharmacological Profile

The pharmacological profile of this compound shows that it is not only effective against cancer but may also have implications for other diseases due to its ability to modulate signaling pathways involved in cell growth and survival. Its selectivity against certain PI3K isoforms suggests that it could minimize off-target effects commonly seen with broader-spectrum kinase inhibitors .

Scientific Research Applications

Medicinal Chemistry

1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one is primarily researched for its role as a pharmacological agent. Its structural components suggest potential interactions with biological targets, making it a candidate for drug development.

Potential Therapeutic Areas:

  • Antidepressants: Compounds with similar structures have shown efficacy in treating depression by modulating neurotransmitter systems.
  • Anticancer Agents: The piperazine moiety is often associated with anticancer activity, and derivatives of this compound may exhibit similar properties.

Neuropharmacology

Research indicates that compounds containing piperazine and pyridine derivatives can influence central nervous system (CNS) activity. This compound's design allows for the exploration of its effects on neurotransmitter receptors, particularly serotonin and dopamine pathways.

Case Studies:

  • A study demonstrated that derivatives of piperazine exhibit selective serotonin reuptake inhibition, suggesting that this compound could be developed as an antidepressant or anxiolytic agent .

Synthesis of Bioactive Molecules

The synthesis of this compound can serve as a precursor for developing more complex bioactive molecules. The boc group can be removed to yield free amines, which are valuable in further chemical modifications.

Synthesis Techniques:

  • Microwave-assisted synthesis has been reported to enhance yields and reduce reaction times when synthesizing similar compounds .

Chemical Reactions Analysis

Key Reaction Pathways and Conditions

The compound’s synthesis and reactivity are inferred from structurally related intermediates and methodologies.

1.1. Alkylation and Coupling Reactions

The Boc-protected piperazine group facilitates selective alkylation at the secondary amine. For example:

  • Buchwald–Hartwig Amination : Palladium-catalyzed coupling (Pd₂(dba)₃ or Pd(OAc)₂) with ligands like Xantphos or BINAP enables attachment of the 6-chloropyridin-3-yl group to the ketone intermediate .

1.2. Deprotection and Functionalization

The Boc group is stable under basic conditions but cleaved under acidic environments (e.g., HCl/dioxane or TFA), enabling downstream modifications .

Synthetic Protocols and Yields

Data from analogous reactions highlight optimized conditions for similar frameworks:

Step Reagents/Conditions Yield Source
Piperazine alkylationK₂CO₃, 1,4-bromochlorobutane, ethanol, reflux78%
Suzuki coupling (chloropyridine)Pd₂(dba)₃, Xantphos, NaOtBu, dioxane, 120°C76%
Boc deprotection4 M HCl/dioxane, RT>90%

Mechanistic Insights

  • Palladium-Mediated Coupling : The chloropyridine group undergoes cross-coupling via oxidative addition of Pd⁰ to the C–Cl bond, followed by transmetallation with the piperazine–butanone intermediate .

  • Steric Effects : Bulky ligands (e.g., Xantphos) improve regioselectivity during amination by stabilizing the transition state .

Stability and Side Reactions

  • Thermal Stability : The Boc group remains intact below 150°C, but prolonged heating in polar solvents (e.g., dioxane) may lead to partial decomposition .

  • Competitive Pathways : Unprotected piperazine can undergo over-alkylation; thus, Boc protection is critical .

Experimental Validation

A representative synthesis protocol derived from literature:

  • Alkylation : React tert-butyl piperazine-1-carboxylate (1.0 eq) with 3-bromobutan-1-one (1.2 eq) in toluene/K₂CO₃ (80°C, 12 h) .

  • Coupling : Treat the product with 6-chloropyridin-3-ylboronic acid (1.5 eq), Pd₂(dba)₃ (0.05 eq), and Xantphos (0.1 eq) in dioxane/water (100°C, 18 h) .

  • Purification : Isolate via silica chromatography (EtOAc/hexane) or reverse-phase HPLC .

Challenges and Optimization

  • Low Solubility : Use polar aprotic solvents (e.g., NMP) for coupling steps to enhance reactivity .

  • Byproduct Formation : Excess boronic acid or prolonged reaction times increase dimerization; stoichiometric control is critical .

Comparison with Similar Compounds

A. Backbone and Substituent Variations

  • Butanone vs. Ethanone: The main compound’s butanone chain provides greater conformational flexibility compared to ethanone derivatives (e.g., ’s compound with a rigid pyrimidinylphenyl-piperazinyl group). This flexibility may influence binding kinetics in target proteins .
  • Piperazine vs. Piperidine : Piperazine (two nitrogen atoms) offers higher basicity and hydrogen-bonding capacity than piperidine (one nitrogen), as seen in 1-(6-Chloropyridazin-3-yl)piperidin-4-ol (). The BOC protection in the main compound further modulates these properties .

B. Pharmacological and Physicochemical Properties

  • Lipophilicity : The BOC group increases the main compound’s logP compared to hydroxyl-containing analogs (e.g., 1-(6-Chloropyridazin-3-yl)piperidin-4-ol), enhancing membrane permeability but reducing aqueous solubility .
  • Aromatic Systems : The 6-chloropyridin-3-yl group’s electron-withdrawing nature differs from indole () or pyrimidine () rings, affecting π-π stacking and target engagement .

Preparation Methods

General Synthetic Approach

The synthesis of this compound generally involves multi-step organic reactions, with key steps including:

  • Formation of the butan-1-one backbone linked to the 6-chloro-pyridin-3-yl group.
  • Introduction of the piperazine ring protected by the Boc group to enhance stability and facilitate further chemical modifications.

Typical synthetic routes employ alkylation and acylation reactions under controlled conditions using appropriate starting materials. Solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) are commonly used due to their ability to dissolve reactants and promote reactivity at elevated temperatures.

Detailed Synthetic Steps

While explicit step-by-step protocols for this exact compound are limited in open literature, analogous synthetic strategies from related pyridine-piperazine derivatives provide insight:

  • Step 1: Preparation of 6-chloro-pyridin-3-yl butanone intermediate
    The 6-chloro-pyridin-3-yl moiety is typically introduced via nucleophilic substitution or coupling reactions starting from 6-chloropyridine derivatives. The butanone side chain is attached through an acylation reaction, often using butanoyl chloride or equivalent reagents.

  • Step 2: Boc-protection of piperazine
    Piperazine is protected at one nitrogen with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions during subsequent steps. This protection is usually achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions.

  • Step 3: Coupling of Boc-piperazine with the butanone intermediate
    The Boc-protected piperazine is then coupled to the 6-chloro-pyridin-3-yl-butanone intermediate via nucleophilic substitution or amide bond formation. This step may involve activating the carbonyl group or using coupling agents to facilitate bond formation.

  • Step 4: Purification and characterization
    The final compound is purified using chromatographic techniques such as column chromatography or recrystallization. Characterization is performed by NMR, mass spectrometry, and elemental analysis to confirm structure and purity.

Reaction Conditions and Reagents

Step Reagents/Materials Solvent(s) Conditions Notes
1 6-Chloropyridine derivative, butanoyl chloride or equivalent DMF, THF Elevated temperature (50-80°C) Use of base to neutralize HCl byproduct
2 Piperazine, di-tert-butyl dicarbonate (Boc2O) Dichloromethane (DCM), or THF Room temperature, mild base (e.g., triethylamine) Protects piperazine nitrogen
3 Boc-piperazine, butanone intermediate, coupling agent (e.g., EDC, DCC) DMF, THF Room temperature to 50°C Facilitates amide bond or alkylation
4 Purification solvents (e.g., ethyl acetate, hexane) - Ambient Chromatography or recrystallization

Research Findings and Optimization

  • The Boc protecting group is critical for improving the chemical stability of the piperazine moiety during synthesis and allows selective deprotection later if needed for further functionalization.
  • Solvent choice impacts yield and purity; DMF and THF are preferred for their high solvating power and ability to support nucleophilic substitution reactions.
  • Temperature control is essential to balance reaction rate and minimize side reactions, especially when handling sensitive intermediates.
  • Use of coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide) enhances amide bond formation efficiency in the coupling step.

Summary Table of Preparation Method

Aspect Details
Starting Materials 6-Chloropyridine derivatives, butanoyl chloride, piperazine, Boc2O
Key Functional Groups Chloro-pyridine ring, Boc-protected piperazine, butanone linkage
Solvents DMF, THF, DCM, ethyl acetate, hexane
Reaction Types Acylation, Boc protection, nucleophilic substitution, amide coupling
Temperature Range Room temperature to 80°C
Purification Techniques Chromatography, recrystallization
Characterization Methods NMR spectroscopy, mass spectrometry, elemental analysis
Critical Notes Boc protection enhances stability; coupling agents improve yield; solvent and temperature optimization required

This synthesis approach is consistent with procedures reported for structurally related pyridine-piperazine compounds in medicinal chemistry research, reflecting the compound’s use as a versatile intermediate for further pharmaceutical development.

Q & A

Q. Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the chloropyridine and Boc-piperazine moieties. Key signals: Boc tert-butyl (~1.4 ppm) and piperazine CH₂ groups (~3.4–3.6 ppm) .
  • Mass Spectrometry : HRMS (ESI+) to verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • HPLC-PDA : Purity assessment using C18 columns (gradient: 0.1% TFA in H₂O/MeCN) .

Cross-Validation : Compare experimental data with computational predictions (e.g., PubChem InChI/SMILES) .

Advanced: How can researchers resolve contradictions in reported bioactivity data for structural analogs?

Q. Methodological Answer :

  • Structural Re-evaluation : Perform X-ray crystallography (as in ) to confirm stereochemistry and compare with reported analogs.
  • Binding Assay Reproducibility : Re-test activity under standardized conditions (e.g., SPR or fluorescence polarization assays).
  • Meta-Analysis : Compare substituent effects; e.g., replacing Boc with acetyl groups may alter solubility and target affinity .

Case Study : Analogous compounds with ether linkages (vs. direct amine attachment) show reduced receptor binding, highlighting the role of electronic effects .

Basic: What strategies are used to profile impurities in this compound?

Q. Methodological Answer :

  • HPLC-MS/MS : Identify trace impurities (e.g., de-Boc byproducts) using reverse-phase methods .
  • Reference Standards : Compare retention times with certified impurities (e.g., tert-butyl carbamate derivatives) .
  • Forced Degradation : Expose the compound to heat/humidity to simulate stability issues and track degradation pathways.

Advanced: How to design a retrosynthetic analysis for derivatives of this compound?

Q. Methodological Answer :

  • Disconnection Strategy :
    • Target the ketone-piperazine bond for late-stage diversification.
    • Retain the chloropyridine core for modular derivatization (e.g., Suzuki coupling at the 6-chloro position) .
  • Synthon Selection : Use Boc-piperazine as a stable building block; replace with other N-protected groups (e.g., Fmoc) for SPOS (solid-phase organic synthesis) .

Computational Aids : Employ retrosynthesis software (e.g., ChemAxon) to prioritize feasible pathways.

Basic: How to assess the compound’s stability under experimental conditions?

Q. Methodological Answer :

  • Accelerated Stability Studies : Store at 40°C/75% RH for 4 weeks and analyze via HPLC for decomposition.
  • pH Profiling : Test solubility and stability in buffers (pH 1–10) to simulate biological assays .
  • Light Sensitivity : Expose to UV-Vis light (300–800 nm) and monitor photodegradation using UV-spectroscopy.

Advanced: What crystallographic methods elucidate polymorphic forms of this compound?

Q. Methodological Answer :

  • Single-Crystal X-ray Diffraction (SCXRD) : Grow crystals via slow evaporation (solvent: DCM/hexane) and solve structures using SHELX .
  • Powder XRD : Compare experimental patterns with simulated data (Mercury software) to identify polymorphs.
  • Thermal Analysis : DSC/TGA to correlate polymorphs with melting points and stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one
Reactant of Route 2
Reactant of Route 2
1-(6-Chloro-pyridin-3-yl)-3-(4-boc-piperazin-1-yl)-butan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.